9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)-
Overview
Description
9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- is a conjugated polyunsaturated fatty acid ester. It is commonly found in various plant seed oils and is known for its potential biological activities. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- typically involves the esterification of 9,11-Octadecadienoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester.
Industrial Production Methods
Industrial production of this compound often involves the extraction of 9,11-Octadecadienoic acid from natural sources such as plant seed oils, followed by its esterification with ethanol. The process may include steps such as purification, distillation, and crystallization to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: It can be reduced to form saturated fatty acid esters.
Substitution: The double bonds in the compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often used for reduction.
Substitution: Halogens such as bromine (Br2) and chlorine (Cl2) are used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Halogenated fatty acid esters.
Scientific Research Applications
9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of conjugated polyunsaturated fatty acids.
Biology: This compound is studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Research has shown that it may have therapeutic potential in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the formulation of cosmetics and dietary supplements due to its beneficial effects on skin health and metabolism.
Mechanism of Action
The mechanism of action of 9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, modulating gene expression related to lipid metabolism and inflammation.
Pathways Involved: The compound influences pathways such as the PPAR signaling pathway, leading to the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic acid, ethyl ester: Another conjugated polyunsaturated fatty acid ester with similar properties.
Conjugated Linoleic Acid (CLA): A group of isomers of linoleic acid with conjugated double bonds, known for their health benefits.
Uniqueness
9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- is unique due to its specific double bond configuration (9Z,11E), which imparts distinct chemical and biological properties compared to other similar compounds. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (9Z,11E)-octadeca-9,11-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-12H,3-8,13-19H2,1-2H3/b10-9+,12-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREKOPQLWZLLHM-PVHUKWJHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016371 | |
Record name | Ethyl (9Z,11E)-9,11-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330214-86-3 | |
Record name | Ethyl (9Z,11E)-9,11-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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